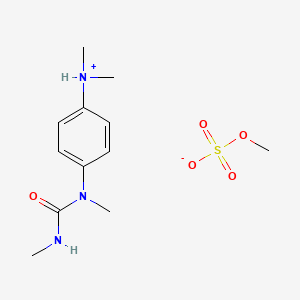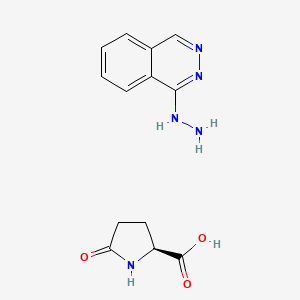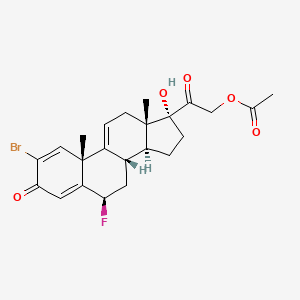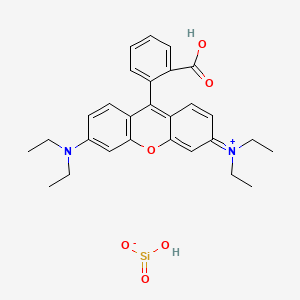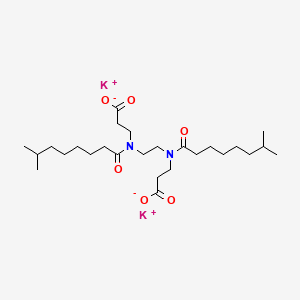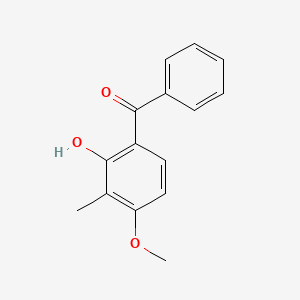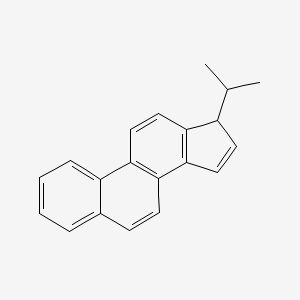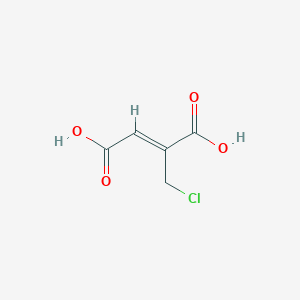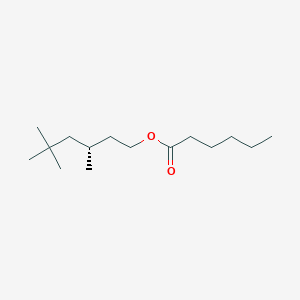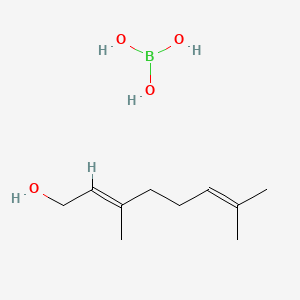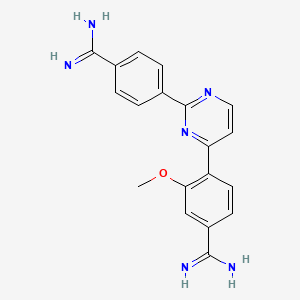
4-(2-(4-(Aminoiminomethyl)phenyl)-4-pyrimidinyl)-3-methox ybenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(4-(Aminoiminomethyl)phenyl)-4-pyrimidinyl)-3-methoxybenzenecarboximidamide is a complex organic compound with a unique structure that combines a pyrimidine ring with a methoxybenzene carboximidamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Aminoiminomethyl)phenyl)-4-pyrimidinyl)-3-methoxybenzenecarboximidamide typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent attachment of the aminoiminomethyl and methoxybenzenecarboximidamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(4-(Aminoiminomethyl)phenyl)-4-pyrimidinyl)-3-methoxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-(4-(Aminoiminomethyl)phenyl)-4-pyrimidinyl)-3-methoxybenzenecarboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-(4-(Aminoiminomethyl)phenyl)-4-pyrimidinyl)-3-methoxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoles: Compounds with a thiazole ring, known for their diverse biological activities.
Imidazoles: Heterocyclic compounds with a similar structure, used in various pharmaceutical applications.
Benzimidazoles: Known for their therapeutic potential, particularly in anticancer research.
Uniqueness
4-(2-(4-(Aminoiminomethyl)phenyl)-4-pyrimidinyl)-3-methoxybenzenecarboximidamide stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
160522-91-8 |
|---|---|
Molekularformel |
C19H18N6O |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
4-[2-(4-carbamimidoylphenyl)pyrimidin-4-yl]-3-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C19H18N6O/c1-26-16-10-13(18(22)23)6-7-14(16)15-8-9-24-19(25-15)12-4-2-11(3-5-12)17(20)21/h2-10H,1H3,(H3,20,21)(H3,22,23) |
InChI-Schlüssel |
NGOWUKNPFCFZGF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=N)N)C2=NC(=NC=C2)C3=CC=C(C=C3)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


